N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-4-yl moiety. The thiol group at position 3 is linked via a sulfide bridge to an acetamide group, which is N-substituted with a 2-bromophenyl ring. This scaffold is designed for biological activity modulation, particularly in antimicrobial and anti-inflammatory contexts .
Properties
Molecular Formula |
C18H16BrN5OS |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-6-4-3-5-14(15)19/h2-10H,1,11-12H2,(H,21,25) |
InChI Key |
YBJASODLURSQQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization of Thiosemicarbazide
-
Pyridin-4-carbohydrazide Synthesis :
Pyridine-4-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield pyridin-4-carbohydrazide. -
Thiosemicarbazide Formation :
Reacting pyridin-4-carbohydrazide with allyl isothiocyanate in dry tetrahydrofuran (THF) at 0–5°C forms the thiosemicarbazide intermediate. -
Cyclization to Triazole-Thiol :
The thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80°C, yielding the triazole-thiol.
Characterization Data :
Preparation of N-(2-Bromophenyl)-2-Bromoacetamide
-
Acylation of 2-Bromoaniline :
2-Bromoaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).
Optimization Note :
Characterization Data :
-
Melting Point : 112–114°C.
-
¹H NMR (CDCl₃): δ 8.45 (s, 1H, NH), 7.58 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.33–7.28 (m, 2H, Ar-H), 7.12 (td, J = 7.6, 1.6 Hz, 1H, Ar-H), 3.98 (s, 2H, CH₂Br).
Coupling of Intermediates to Form the Target Compound
Thiol-Acetamide Bond Formation
The triazole-thiol intermediate reacts with N-(2-bromophenyl)-2-bromoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions :
-
Temperature: 25–30°C (room temperature).
-
Time: 12–16 hours.
-
Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Equiv. of K₂CO₃ | 2.5 | 78 |
| Solvent | DMF | 78 |
| Alternative Solvent | Acetonitrile | 62 |
Analytical Validation and Purity Assessment
Spectroscopic Characterization
-
¹H NMR Analysis :
-
High-Resolution Mass Spectrometry (HRMS) :
Chromatographic Purity
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation :
-
Thiol Oxidation :
-
Purification Difficulties :
Scale-Up Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Volume | 50 mL | 5 L |
| Cooling Requirement | Ice-bath | Jacketed reactor |
| Yield | 78% | 72% |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.
Substitution: The bromophenyl group is particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the prop-2-en-1-yl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Substitution at the bromophenyl group can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various bacterial strains. Studies suggest that the presence of the triazole moiety enhances the compound's ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics .
Anticancer Potential
The compound has also been explored for its anticancer properties. Triazole derivatives have shown promise in targeting cancer cell lines through mechanisms that induce apoptosis and inhibit tumor growth. In silico studies have suggested that modifications to the triazole structure can optimize its interaction with specific cancer-related targets .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway .
Fungicidal Activity
The compound's structural characteristics make it suitable for agricultural applications, particularly as a fungicide. Its ability to inhibit fungal pathogens can be leveraged in crop protection strategies. Preliminary studies have demonstrated effective antifungal activity against common agricultural pests, suggesting its utility in integrated pest management systems .
Herbicidal Properties
Research into the herbicidal properties of triazole-containing compounds indicates that they may disrupt plant growth by inhibiting specific enzymes involved in photosynthesis and metabolic pathways. This compound could be further developed as an herbicide to control unwanted vegetation in agricultural settings .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process includes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Triazole Ring | Bromine, Acetic Anhydride |
| 2 | Introduction of Bromophenyl Group | Bromobenzene |
| 3 | Coupling with Pyridine Moiety | Pyridine Derivatives |
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with various molecular targets through its triazole and pyridine rings. These interactions can modulate enzyme activity, protein binding, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Key structural differences among analogues lie in:
- Triazole substituents (e.g., allyl, ethyl, cyclohexylmethyl).
- Pyridine vs. other heterocycles (e.g., furan, thiophene).
- Acetamide N-substituents (e.g., bromophenyl, sulfamoylphenyl, trifluoromethylphenyl).
Table 1: Structural Comparison of Selected Analogues
Substituent Effects on Activity
- Electron-withdrawing groups (EWGs) : The 2-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to 4-sulfamoylphenyl (), which introduces hydrogen-bonding capacity .
- Allyl vs.
- Pyridine position : Pyridin-4-yl (target) vs. pyridin-3-yl () alters electronic distribution and binding to biological targets like kinase enzymes .
Analytical Methods
Antimicrobial Activity
Biological Activity
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound features a bromophenyl group , a triazole ring , and a pyridine moiety , which contribute to its unique chemical properties. The presence of the bromine atom enhances the compound's reactivity and interaction potential with biological targets. The synthesis typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group.
Key Steps in Synthesis:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the bromophenyl and pyridine substituents.
- Final acetamide formation through acylation reactions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity
The compound has been tested against various microbial strains, demonstrating significant antimicrobial effects.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Studies suggest that its mechanism may involve inhibition of cell wall synthesis or disruption of membrane integrity.
2. Antifungal Activity
In addition to bacterial activity, this compound shows promising antifungal properties against drug-resistant strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida auris | 8 µg/mL |
| Aspergillus fumigatus | 16 µg/mL |
The antifungal mechanism is believed to target ergosterol biosynthesis pathways.
3. Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies on various cancer cell lines have shown:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10 µM |
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 12 µM |
The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria and fungi, suggesting a viable path for developing new antibiotics .
- Cancer Research : A research article in PMC discussed the anticancer properties of triazole derivatives, indicating that compounds with similar structures to this compound showed selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this one might inhibit specific kinases involved in cancer cell proliferation and survival pathways .
Q & A
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4/2D6 liability) and Ames test mutagenicity .
- Molecular docking : Simulate binding to hERG channels to flag cardiotoxicity risks (e.g., docking score < -8 kcal/mol) .
- Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites for LC-MS prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
